Hentriacont-2-enoic acid
Description
Hentriacont-2-enoic acid is a long-chain unsaturated fatty acid with a molecular formula of C₃₁H₆₀O₂. Its structure consists of a 31-carbon chain featuring a carboxylic acid group at the terminal position and a single double bond at the second carbon (Δ² configuration). This compound is notable for its extended hydrocarbon chain, which confers unique physicochemical properties, including high hydrophobicity and melting point. While its natural occurrence and biological roles remain understudied, long-chain fatty acids like this compound are often implicated in structural or signaling functions in biological membranes .
Properties
CAS No. |
127991-41-7 |
|---|---|
Molecular Formula |
C31H60O2 |
Molecular Weight |
464.8 g/mol |
IUPAC Name |
hentriacont-2-enoic acid |
InChI |
InChI=1S/C31H60O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(32)33/h29-30H,2-28H2,1H3,(H,32,33) |
InChI Key |
GHCWLAYQAFCWCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hentriacont-2-enoic acid can be synthesized through several methods, including:
Hydrolysis of Esters: This involves the hydrolysis of hentriacont-2-enyl esters under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation of Alcohols: Long-chain alcohols can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as plant oils or the chemical synthesis from long-chain hydrocarbons. The process may include steps like fractional distillation, crystallization, and purification to obtain the desired purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form ketones or aldehydes, depending on the conditions and reagents used.
Reduction: The compound can be reduced to hentriacont-2-enol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydrogen atom of the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Esters, amides.
Scientific Research Applications
Hentriacont-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in cell membrane structure and function, as well as its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hentriacont-2-enoic acid involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting the function of membrane-bound proteins and receptors. Additionally, it may act as a ligand for specific receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison
Research Findings
- This compound’s hydrophobicity limits its solubility in aqueous systems, necessitating organic solvents for analysis. This contrasts with hydroperoxy fatty acids like 9(S)-HPOT, which are more polar and reactive .
- Ethyl pent-2-enoate’s volatility makes it suitable for gas chromatography-mass spectrometry (GC-MS) profiling, whereas this compound requires high-temperature LC-MS methods due to its low volatility .
- Stereochemical specificity in compounds like (R)-2-amino-2-methyl-hept-6-enoic acid highlights the importance of chirality in drug efficacy, a factor less relevant to this compound’s structural roles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
